molecular formula C13H16Cl2N2 B230713 (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine CAS No. 16987-40-9

(Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine

Cat. No.: B230713
CAS No.: 16987-40-9
M. Wt: 271.18 g/mol
InChI Key: WYMKISIWQJPKOC-MHWRWJLKSA-N
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Description

(Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine is a chemical compound that belongs to the class of imines It features a seven-membered azepane ring attached to a methanimine group, which is further connected to a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine typically involves the condensation reaction between azepane and 2,4-dichlorobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate to facilitate the formation of the imine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of compounds with therapeutic properties, such as antimicrobial or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2,4-dichlorophenyl group can enhance binding affinity to certain molecular targets, while the azepane ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    (Z)-N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)methanimine: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    (Z)-N-(Morpholin-1-yl)-1-(2,4-dichlorophenyl)methanimine: Contains a morpholine ring instead of the azepane ring.

Uniqueness: (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine is unique due to the presence of the azepane ring, which imparts different steric and electronic properties compared to its analogs. This can result in distinct reactivity and interaction profiles, making it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

16987-40-9

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

(E)-N-(azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C13H16Cl2N2/c14-12-6-5-11(13(15)9-12)10-16-17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2/b16-10+

InChI Key

WYMKISIWQJPKOC-MHWRWJLKSA-N

Isomeric SMILES

C1CCCN(CC1)/N=C/C2=C(C=C(C=C2)Cl)Cl

SMILES

C1CCCN(CC1)N=CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCCN(CC1)N=CC2=C(C=C(C=C2)Cl)Cl

Synonyms

N-(2,4-Dichlorobenzylidene)-1-azepanamine

Origin of Product

United States

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